molecular formula C14H30N2O B14403371 2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol CAS No. 88630-58-4

2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol

Cat. No.: B14403371
CAS No.: 88630-58-4
M. Wt: 242.40 g/mol
InChI Key: WBDUAOFSMMMMEA-UHFFFAOYSA-N
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Description

2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol is an organic compound characterized by its unique structure, which includes a diazenyl group and a tertiary butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol typically involves the reaction of tert-butylamine with a suitable diazonium salt under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at low temperatures to ensure the stability of the diazonium intermediate. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction can produce amines.

Scientific Research Applications

2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol has several scientific research applications:

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

  • 2-[(E)-tert-Butyldiazenyl]-3-methylhexan-3-ol
  • 2-[(E)-tert-Butyldiazenyl]-3-methylheptan-3-ol
  • 2-[(E)-tert-Butyldiazenyl]-3-methyloctan-3-ol

Comparison: Compared to these similar compounds, 2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol exhibits unique properties due to its longer carbon chain, which can influence its solubility, reactivity, and biological activity. The presence of the diazenyl group also imparts distinct chemical behavior, making it a valuable compound for specific applications.

Properties

CAS No.

88630-58-4

Molecular Formula

C14H30N2O

Molecular Weight

242.40 g/mol

IUPAC Name

2-(tert-butyldiazenyl)-3-methylnonan-3-ol

InChI

InChI=1S/C14H30N2O/c1-7-8-9-10-11-14(6,17)12(2)15-16-13(3,4)5/h12,17H,7-11H2,1-6H3

InChI Key

WBDUAOFSMMMMEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C(C)N=NC(C)(C)C)O

Origin of Product

United States

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